2-(3-氯苯氧基)吡啶-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

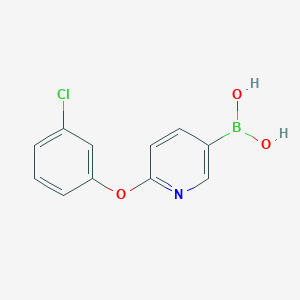

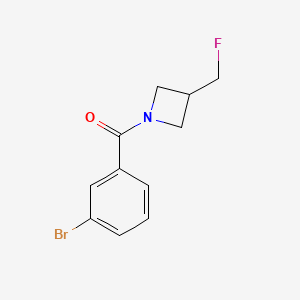

2-(3-Chlorophenoxy)pyridine-5-boronic acid is a chemical compound with the CAS Number: 2377611-32-8 . It has a molecular weight of 249.46 and its IUPAC name is 6-(3-chlorophenoxy)-3-pyridinylboronic acid . It is typically stored in a freezer .

Molecular Structure Analysis

The InChI code for 2-(3-Chlorophenoxy)pyridine-5-boronic acid is 1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, such as 2-(3-Chlorophenoxy)pyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学研究应用

电化学应用

氯化苯酚的电化学氧化:一项关于用于电极的硅基底上的硼掺杂金刚石薄膜的研究展示了氯化苯酚(例如 2,4-二氯苯氧乙酸 (2,4-D))在合成废水中的电化学氧化。此过程导致 2,4-D 的完全矿化,强调了硼酸衍生物在环境修复技术中的作用 (Souza 等人,2016)。

合成化学

铃木-宫浦交叉偶联反应:通过定向邻位金属化反应合成各种硼酸(包括吡啶硼酸)的研究,以及随后与三异丙氧基硼酸酯的反应,扩大了创建高度官能化的杂芳基吡啶衍生物的工具包。此类衍生物以中等至高产率获得,展示了硼酸在构建复杂有机分子中的用途 (Smith 等人,2008)。

分析化学

吡啶除草剂测定的伏安法:已经开发出一种使用裸硼掺杂金刚石电极的伏安法,用于快速测定吡啶除草剂三氯吡啶。这突出了硼酸衍生物在增强环境监测和农业化学分析方法中的作用 (Janíková-Bandžuchová 等人,2015)。

材料科学

硼双吡咯亚甲基的光物理性质:羟基吡啶与硼双吡咯亚甲基 (BODIPY) 的亲核取代反应的研究产生了具有不同光谱、电化学和光物理性质的化合物,展示了硼酸衍生物在开发具有特定光学性质的新材料中的潜力 (Khan 等人,2010)。

未来方向

While specific future directions for 2-(3-Chlorophenoxy)pyridine-5-boronic acid are not mentioned in the available resources, boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Their applications span various fields, from drug discovery to materials science.

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(3-Chlorophenoxy)pyridine-5-boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . The boronic acid donates its organoboron group to a palladium catalyst, forming a new bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(3-Chlorophenoxy)pyridine-5-boronic acid . This reaction results in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 2-(3-Chlorophenoxy)pyridine-5-boronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Chlorophenoxy)pyridine-5-boronic acid. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature, the pH of the environment, and the presence of other substances . The compound itself is stable under normal storage conditions, but it should be kept in a freezer for long-term storage .

属性

IUPAC Name |

[6-(3-chlorophenoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHNGBOFNHZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2761446.png)

![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)

![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)

![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)

![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)